molecular formula C15H22O5 B12534523 Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate CAS No. 653563-87-2

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate

Cat. No.: B12534523
CAS No.: 653563-87-2
M. Wt: 282.33 g/mol
InChI Key: GMOHFPKQOURUSI-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is an organic compound with the molecular formula C15H22O5 It is a derivative of butanoic acid and is characterized by the presence of a phenoxy group substituted with a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate typically involves the esterification of 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, facilitating binding and subsequent biochemical reactions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]propanoate
  • Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]pentanoate
  • Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]hexanoate

Uniqueness

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyethoxy group enhances its solubility in polar solvents, while the ester group provides a site for further chemical modification.

Properties

CAS No.

653563-87-2

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate

InChI

InChI=1S/C15H22O5/c1-4-15(5-2,14(17)18-3)20-13-8-6-12(7-9-13)19-11-10-16/h6-9,16H,4-5,10-11H2,1-3H3

InChI Key

GMOHFPKQOURUSI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC)OC1=CC=C(C=C1)OCCO

Origin of Product

United States

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